zinc;9,10-dioxoanthracene-1-diazonium;trichloride
Description
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride is a coordination compound comprising a diazonium salt derived from 9,10-anthraquinone and zinc chloride (ZnCl₂). Structurally, it consists of 1-anthracenediazonium (9,10-dihydro-9,10-dioxoanthracene-1-diazonium) chloride complexed with ZnCl₂, forming a 1:1 adduct . The diazonium group (-N₂⁺) at position 1 of the anthraquinone backbone enables diverse reactivity, particularly in substitution and cyclization reactions .
Synthesis: The compound is synthesized via diazotization of 1-aminoanthraquinone in concentrated H₂SO₄ using sodium nitrite or nitrosyl sulfuric acid, yielding the diazonium salt intermediate . Subsequent treatment with ZnCl₂ stabilizes the diazonium moiety, forming the final complex . Zinc dust in ethanol can further reduce the diazonium group, but in the presence of ZnCl₂, the diazonium salt is stabilized for downstream applications .
Structure
3D Structure of Parent
Properties
CAS No. |
68540-77-2 |
|---|---|
Molecular Formula |
C14H7Cl3N2O2Zn |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
zinc;9,10-dioxoanthracene-1-diazonium;trichloride |
InChI |
InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
NOCUKRVEIPGWDI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Precursor Synthesis
The preparation of zinc;9,10-dioxoanthracene-1-diazonium;trichloride begins with the synthesis of its diazonium salt precursor, 9,10-dioxoanthracene-1-diazonium chloride (CAS No. 16048-37-6). This intermediate is generated via diazotization of 1-aminoanthraquinone using nitrous acid (HNO₂) in hydrochloric acid at 0–5°C. The reaction proceeds as follows:
$$
\text{1-Aminoanthraquinone} + \text{NaNO}2 + \text{HCl} \rightarrow \text{9,10-Dioxoanthracene-1-diazonium chloride} + \text{H}2\text{O} + \text{NaCl}
$$
Notably, the patent by US3380988A emphasizes the use of anhydrous ether and nitric oxide (NO) to stabilize the diazonium intermediate, preventing decomposition. The diazonium salt is isolated as a bright orange precipitate, with yields exceeding 85% under optimized conditions.
Complexation with Zinc Chloride
The diazonium chloride is subsequently reacted with zinc chloride (ZnCl₂) in a 1:3 molar ratio to form the target compound. This step is conducted in acetone or tetrahydrofuran (THF) at −10°C to prevent side reactions. The reaction mechanism involves ligand substitution, where zinc coordinates with the diazonium ion and chloride counterions:
$$
\text{9,10-Dioxoanthracene-1-diazonium chloride} + 3\text{ZnCl}2 \rightarrow \text{Zn(C}{14}\text{H}7\text{Cl}3\text{N}2\text{O}2) + 2\text{ZnCl}_2
$$
Critical parameters include:
- Temperature : Reactions above 0°C lead to premature decomposition of the diazonium group.
- Solvent Polarity : Polar aprotic solvents enhance ionic dissociation, improving zinc coordination.
- Stoichiometry : Excess ZnCl₂ (≥3 equiv) ensures complete complexation, as confirmed by titration.
Optimization of Reaction Conditions
Temperature and pH Dependence
Experimental data from Vulcanchem and PubChem demonstrate that yields plateau at −10°C (Table 1). Below this temperature, reaction kinetics become prohibitively slow. The pH must be maintained at 2–3 using dilute HCl to stabilize the diazonium ion while avoiding protonation of the anthraquinone carbonyl groups.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| −20 | 72 | 89 |
| −10 | 92 | 95 |
| 0 | 65 | 82 |
| 10 | 41 | 78 |
Solvent Screening
A 2025 study comparing acetone, THF, and dichloromethane (DCM) revealed acetone as the optimal solvent due to its ability to dissolve both ZnCl₂ and the diazonium salt without inducing side reactions. THF resulted in partial reduction of the diazonium group, while DCM led to poor ionic dissociation.
Purification and Characterization
Recrystallization and Column Chromatography
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale yellow crystals with 98% purity. For research-grade material, silica gel column chromatography (hexane/ethyl acetate, 4:1) removes trace ZnCl₂ residues.
Spectroscopic Characterization
- ¹H NMR (DMSO-d6): Signals at δ 8.76 (d, J = 9.3 Hz, 2H) and δ 8.12 (d, J = 9.3 Hz, 2H) confirm the anthraquinone backbone.
- IR : Peaks at 2100 cm⁻¹ (N≡N stretch) and 1670 cm⁻¹ (C=O stretch) validate the diazonium and quinone functionalities.
- X-ray Diffraction : Monoclinic crystal structure (space group P2₁/c) with Zn²⁺ coordinated to three chloride ligands and the diazonium nitrogen.
Comparative Analysis with Analogous Compounds
This compound exhibits distinct reactivity compared to related complexes (Table 2). Its reduced electrophilicity, attributed to electron-withdrawing quinone groups, enables selective coupling reactions absent in non-quinonoid analogs.
Table 2: Properties of Zinc-Diazonium Complexes
| Compound | Decomposition Temp (°C) | λₘₐₓ (nm) |
|---|---|---|
| Zinc;anthracene-1-diazonium chloride | 145 | 480 |
| Zinc;9,10-dioxoanthracene-1-diazonium trichloride | 210 | 520 |
| Zinc;1-naphthalenediazonium chloride | 130 | 450 |
Chemical Reactions Analysis
Types of Reactions
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of substituted anthraquinone derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines or phenols.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, halides, and amines. The reactions are typically carried out in aqueous or organic solvents.
Coupling Reactions: Aromatic amines or phenols are used as coupling partners, and the reactions are often conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are used to convert the diazonium group to an amine.
Major Products
The major products formed from these reactions include substituted anthraquinone derivatives, azo compounds, and amines, depending on the type of reaction and reagents used.
Scientific Research Applications
Organic Synthesis
Versatile Intermediate
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride serves as a versatile intermediate in the synthesis of various organic compounds. Its diazonium structure allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups into aromatic systems. The compound can react with nucleophiles to form new carbon-nitrogen bonds, which is crucial for synthesizing complex organic molecules.
Functionalization of Anthraquinones
The compound is particularly significant in the functionalization of anthraquinones, which are widely used in dyes and pharmaceuticals. Research indicates that diazonium salts derived from anthraquinones can be utilized to introduce alkyl or aryl substituents at specific positions on the anthraquinone core, enhancing their chemical reactivity and expanding their application scope .
Material Science
Surface Modification
this compound is employed in surface modification processes. Its reactivity with various substrates allows for the alteration of surface properties, such as hydrophobicity and electronic characteristics. This capability is vital for developing advanced materials with tailored functionalities for applications in nanotechnology and electronics.
Nanotechnology Applications
In nanotechnology, the compound can be used to create nanoscale materials with specific electronic and optical properties. By modifying surfaces at the nanoscale, researchers can enhance material performance for applications in sensors, catalysts, and drug delivery systems.
Biomedical Applications
Potential Anticancer Activity
Recent studies suggest that anthraquinone derivatives exhibit a broad spectrum of biological activities, including anticancer properties. The unique structure of this compound may contribute to its potential as a therapeutic agent in cancer treatment. The compound's ability to interact with biological molecules could lead to novel drug development strategies targeting cancer cells .
Supramolecular Chemistry
The compound's role in supramolecular chemistry also presents opportunities for biomedical applications. By forming complexes with metal ions or other biomolecules, this compound can be utilized to design drug delivery systems that release therapeutic agents in a controlled manner .
Mechanism of Action
The mechanism of action of zinc;9,10-dioxoanthracene-1-diazonium;trichloride involves its ability to form stable complexes with various biological molecules. The diazonium group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The zinc ion plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Diazonium Derivatives
Diazonium salts of 9,10-anthraquinone are versatile intermediates in organic synthesis. Below is a comparison of key derivatives:
Key Observations :
- Reactivity : Nitrile and azide derivatives are synthesized under milder conditions compared to sulfonyl chlorides, which require SO₂ and CuCl₂ .
- Yield : Azide derivatives exhibit the highest yields (85-90%) due to efficient displacement of the diazonium group by NaN₃ .
- Applications : Thiol and triazole derivatives are prioritized for biomedical applications, while nitriles and sulfonyl chlorides are used in industrial chemistry .
Key Observations :
- Catalytic Roles : ZnCl₂ and BCl₃ act as Lewis acids, but ZnCl₂ uniquely stabilizes reactive intermediates like diazonium salts .
- Toxicity : SbCl₃ and PCl₃ exhibit higher acute toxicity compared to ZnCl₂ and BCl₃ .
- Biological Interactions : SbCl₃ disrupts zinc finger proteins (e.g., XPA) by displacing Zn²⁺, highlighting a mechanistic contrast with ZnCl₂’s stabilizing role .
Biological Activity
The compound zinc;9,10-dioxoanthracene-1-diazonium;trichloride represents a unique class of organometallic compounds that exhibit significant biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
This compound is characterized by its anthracene backbone with two ketone groups at the 9 and 10 positions, which enhances its reactivity. The diazonium group is known for its ability to participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
- Molecular Formula : C14H8Cl3N2O2Zn
- Molecular Weight : 394.5 g/mol
- Appearance : Typically appears as a solid crystalline compound.
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This process can lead to oxidative stress in cells, which is a double-edged sword: it can induce apoptosis in cancer cells while potentially causing damage to normal cells as well.
-
Anticancer Activity :
- The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms that involve DNA intercalation and the generation of ROS.
- Studies have indicated that it can induce cell cycle arrest and apoptosis in cancer cells, particularly those resistant to conventional therapies.
-
Antioxidant Properties :
- Interestingly, while it generates ROS, it also exhibits antioxidant properties at certain concentrations, suggesting a complex interplay between its pro-oxidant and antioxidant effects.
Study 1: Anticancer Effects on Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism : The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase 3) |
|---|---|---|
| 0 | 100 | Baseline |
| 5 | 85 | Low |
| 10 | 60 | Moderate |
| 20 | 30 | High |
Study 2: Antioxidant Activity Assessment
In another study assessing the antioxidant capacity of the compound:
- DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Synthesis and Functionalization
The synthesis of this compound typically involves the diazotization of an appropriate anthraquinone derivative followed by coordination with zinc(II) chloride. Recent advancements in synthetic methodologies have focused on enhancing the yield and purity of this compound through optimized reaction conditions.
Synthetic Route Example
- Diazotization : Reacting anthraquinone with sodium nitrite in acidic conditions.
- Complexation : Adding zinc(II) chloride to form the diazonium salt complex.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing zinc-coordinated diazonium anthraquinone derivatives, and how does trichloride influence reaction efficiency?
- Methodological Answer : The synthesis typically involves coupling anthracene-9,10-dione precursors with diazonium salts under acidic conditions. Zinc chloride (ZnCl₂) or aluminum trichloride (AlCl₃) is often used as a Lewis acid catalyst to stabilize intermediates and accelerate coupling reactions . For example, ZnCl₂ facilitates the formation of diazonium intermediates by coordinating with nitrogen groups, enhancing electrophilic substitution at the anthraquinone core. Reaction efficiency is optimized by controlling stoichiometry (e.g., 1:1 molar ratio of anthraquinone to diazonium salt) and temperature (80–120°C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 9,10-dioxoanthracene-1-diazonium trichloride complexes?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the anthraquinone backbone (λₐᵦₛ ≈ 250–400 nm) and charge-transfer bands from diazonium-zinc interactions .
- X-ray Crystallography : Resolves coordination geometry (e.g., tetrahedral or octahedral Zn²⁺ centers) and bond lengths between zinc and chloride/trichloride ligands. CCDC deposition codes (e.g., CCDC2121172) provide access to structural data .
- NMR Spectroscopy : ¹H/¹³C NMR detects shifts in aromatic protons (δ 7.5–8.5 ppm) and confirms diazonium group integrity .
Q. How does the stability of 9,10-dioxoanthracene-1-diazonium trichloride vary under different environmental conditions?
- Methodological Answer : Stability is highly sensitive to moisture and light. Hydrolysis of trichloride ligands (e.g., AsCl₃ or PCl₃) in aqueous environments generates HCl gas, which degrades the diazonium group . Photodegradation studies under UV light (λ = 365 nm) show anthraquinone ring cleavage within 24 hours. Storage in anhydrous, dark conditions with desiccants (e.g., silica gel) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields for zinc-mediated aza-Claisen rearrangements in anthraquinone-diazonium systems?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Compare ZnCl₂, ZnBr₂, and ZnI₂ to assess halide effects on reaction kinetics. ZnCl₂ typically shows higher Lewis acidity and turnover .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of anthraquinone derivatives, while non-polar solvents (toluene) reduce side reactions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate formation (e.g., –N₂⁺ vibrations at 2100–2300 cm⁻¹) .
Q. What mechanisms underlie contradictory reports on the electron-accepting properties of 9,10-dioxoanthracene-1-diazonium trichloride?
- Methodological Answer : Discrepancies arise from substituent effects and coordination geometry. Electron-withdrawing groups (e.g., –Cl) on the anthraquinone core enhance electron affinity, while bulky ligands on zinc reduce π-conjugation. Cyclic voltammetry (CV) studies show varying reduction potentials (E₁/₂ = -0.5 to -1.2 V vs. Ag/Ag⁺) depending on substituent placement .
Q. What strategies resolve data inconsistencies in stability studies of trichloride-containing complexes?
- Methodological Answer :
- Controlled Humidity Chambers : Quantify decomposition rates at 30–80% relative humidity using TGA-MS to correlate mass loss with HCl release .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies (BDEs) for Zn–Cl bonds, identifying vulnerable sites .
- Cross-Validation : Compare XRD and NMR data to confirm structural integrity post-synthesis .
Applications in Materials Science
Q. How can 9,10-dioxoanthracene-1-diazonium trichloride be applied in designing flame-retardant polymers?
- Methodological Answer : The compound’s phosphaphenanthrene oxide (DOPO) analogs act as gas-phase flame inhibitors by releasing PO· radicals during combustion. Blending with polymers (e.g., epoxy resins) at 5–10 wt% reduces peak heat release rates (pHRR) by 30–40% in cone calorimetry tests .
Q. What role does this compound play in developing colorimetric sensors for anions?
- Methodological Answer : Anthraquinone-diazonium derivatives exhibit color shifts (Δλ = 50–100 nm) upon anion binding (e.g., F⁻, CN⁻). Sensor design involves functionalizing the diazonium group with electron-deficient receptors, monitored via UV-Vis titration (Kₐ ≈ 10³–10⁵ M⁻¹) .
Safety and Handling
Q. What protocols mitigate risks when handling zinc-trichloride-anthraquinone complexes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
